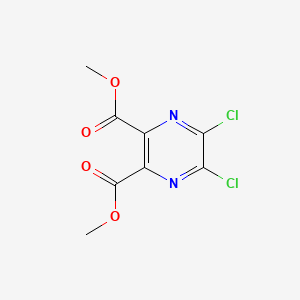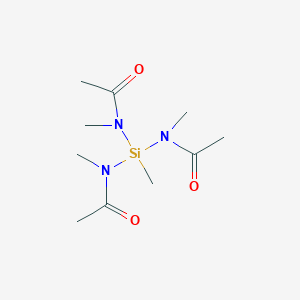
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-ciclopentil-4-hidroxiquinolina-3-carboxílico es un derivado de quinolina conocido por sus diversas aplicaciones en varios campos, incluyendo la química medicinal, la síntesis orgánica y los procesos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-ciclopentil-4-hidroxiquinolina-3-carboxílico típicamente involucra la funcionalización del andamiaje de quinolina. Las rutas sintéticas comunes incluyen las síntesis de Gould-Jacob, Friedländer y Skraup . Estos métodos a menudo implican el uso de reacciones catalizadas por metales de transición, reacciones mediadas por líquidos iónicos sin metales y protocolos de reacción verde para lograr el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar metodologías sintéticas escalables y eficientes. Por ejemplo, se ha reportado que el uso de enaminona como reemplazo de los 1,3-dicarbinoles mejora el rendimiento y la practicidad en la síntesis de derivados de quinolina .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-ciclopentil-4-hidroxiquinolina-3-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en posiciones específicas del anillo de quinolina .
Aplicaciones Científicas De Investigación
El ácido 6-ciclopentil-4-hidroxiquinolina-3-carboxílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 6-ciclopentil-4-hidroxiquinolina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. Los derivados de quinolina son conocidos por interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a varios efectos biológicos . El mecanismo exacto puede variar dependiendo de la aplicación y el objetivo específico.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-hidroxiquinolina-4-carboxílico
- Ácido 3-hidroxiquinolina-4-carboxílico
- Ácido 4-hidroxiquinolina-6-carboxílico
Singularidad
El ácido 6-ciclopentil-4-hidroxiquinolina-3-carboxílico es único debido a su grupo ciclopentil, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede proporcionar ventajas distintas en aplicaciones específicas en comparación con otros derivados de quinolina .
Propiedades
Número CAS |
55376-68-6 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c17-14-11-7-10(9-3-1-2-4-9)5-6-13(11)16-8-12(14)15(18)19/h5-9H,1-4H2,(H,16,17)(H,18,19) |
Clave InChI |
MZHNUGPUIXEZLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


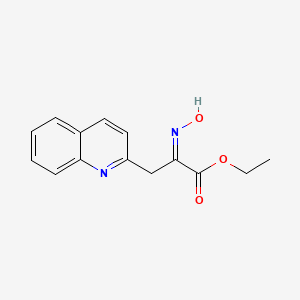
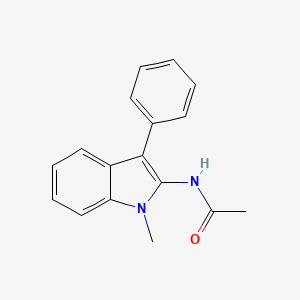
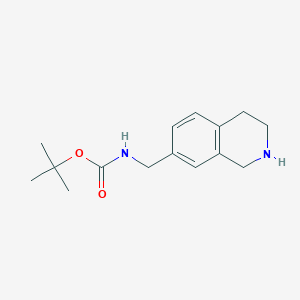
![[(2'-Fluoro[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B11856370.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11856376.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)


![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
